

# A Spectroscopic Blueprint of 2-Iodobenzyl Alcohol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Iodobenzyl alcohol*

Cat. No.: *B1584928*

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-iodobenzyl alcohol ( $C_7H_7IO$ ), a key intermediate in organic synthesis and drug development. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-iodobenzyl alcohol, offering insights grounded in established spectroscopic principles and field-proven expertise.

## Molecular Structure and Spectroscopic Overview

2-Iodobenzyl alcohol is an aromatic compound characterized by a benzyl alcohol core substituted with an iodine atom at the ortho position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The strategic placement of the bulky and electron-withdrawing iodine atom creates a unique steric and electronic landscape, making spectroscopic analysis a powerful tool for its unambiguous identification.

Caption: Molecular structure of 2-Iodobenzyl alcohol.

This guide will now systematically dissect the NMR, IR, and MS data, providing a detailed interpretation of each.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of 2-iodobenzyl alcohol. The analysis of both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of 2-iodobenzyl alcohol, typically recorded in a deuterated solvent like chloroform ( $\text{CDCl}_3$ ), reveals distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton. The ortho-substitution pattern leads to a complex splitting of the aromatic signals due to differing coupling constants between adjacent and non-adjacent protons.

### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 2-iodobenzyl alcohol in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire the spectrum on a 500 MHz NMR spectrometer.
- **Acquisition Parameters:** Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

### Data Interpretation and Assignments

The following table summarizes the expected  $^1\text{H}$  NMR data for 2-iodobenzyl alcohol.[\[1\]](#)

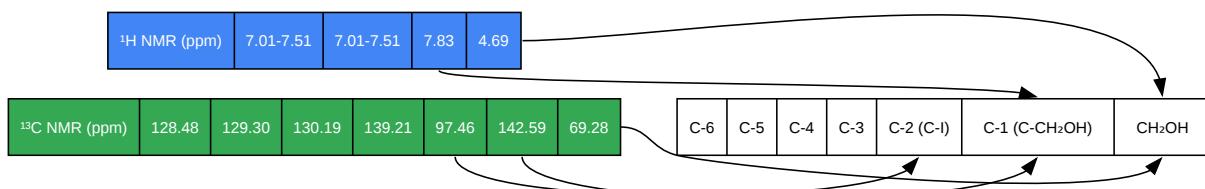
| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment                  |
|----------------------------------|---------------|-------------|-----------------------------|
| 7.83                             | Doublet (d)   | 1H          | Aromatic H (adjacent to I)  |
| 7.51 - 7.44                      | Multiplet (m) | 1H          | Aromatic H                  |
| 7.38                             | Triplet (t)   | 1H          | Aromatic H                  |
| 7.01                             | Triplet (t)   | 1H          | Aromatic H                  |
| 4.69                             | Singlet (s)   | 2H          | CH <sub>2</sub> (Benzyllic) |

The downfield shift of the proton at 7.83 ppm is attributed to the deshielding effect of the adjacent electronegative iodine atom. The benzylic protons (CH<sub>2</sub>) appear as a singlet at 4.69 ppm, indicating no coupling with neighboring protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-iodobenzyl alcohol gives rise to a distinct signal.

### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy


- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a 126 MHz (for a 500 MHz <sup>1</sup>H) NMR spectrometer.
- Acquisition Parameters: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. Set the spectral width to cover the range of 0-160 ppm.
- Data Processing: Process the data similarly to the <sup>1</sup>H NMR spectrum, referencing it to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.

### Data Interpretation and Assignments

The table below presents the assigned <sup>13</sup>C NMR chemical shifts for 2-iodobenzyl alcohol.[\[1\]](#)

| Chemical Shift ( $\delta$ , ppm) | Assignment                     |
|----------------------------------|--------------------------------|
| 142.59                           | Aromatic C (C-OH)              |
| 139.21                           | Aromatic C-I                   |
| 130.19                           | Aromatic CH                    |
| 129.30                           | Aromatic CH                    |
| 128.48                           | Aromatic CH                    |
| 97.46                            | Aromatic C-H (adjacent to C-I) |
| 69.28                            | Benzylic CH <sub>2</sub>       |

The carbon directly attached to the iodine atom (C-I) is significantly shielded, appearing at an upfield chemical shift of 97.46 ppm, a characteristic feature of iodo-substituted aromatic rings. The benzylic carbon (CH<sub>2</sub>) resonates at 69.28 ppm.



[Click to download full resolution via product page](#)

Caption: Correlation of key NMR signals to the structure of 2-iodobenzyl alcohol.

## Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-iodobenzyl alcohol, the key characteristic absorptions are due to the O-H, C-H, and C-O bonds, as well as vibrations from the aromatic ring.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- **Sample Preparation:** A small amount of solid 2-iodobenzyl alcohol is placed directly on the ATR crystal.
- **Instrumentation:** An FT-IR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** A background spectrum is first recorded. The sample is then scanned, typically over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Expected IR Absorption Bands

While a specific experimental spectrum for 2-iodobenzyl alcohol is not readily available in the cited literature, the expected characteristic absorption bands can be predicted based on the functional groups present.[\[2\]](#)[\[3\]](#)

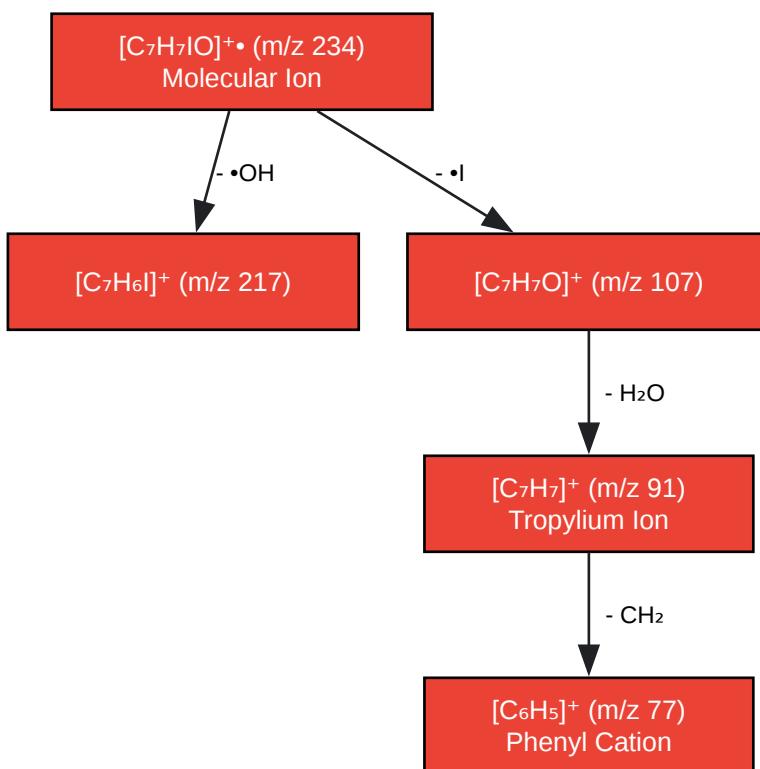
| Wavenumber Range ( $\text{cm}^{-1}$ ) | Vibration Type        | Functional Group             |
|---------------------------------------|-----------------------|------------------------------|
| 3500 - 3200 (broad)                   | O-H stretch           | Alcohol                      |
| 3100 - 3000 (sharp)                   | C-H stretch           | Aromatic                     |
| 2950 - 2850 (sharp)                   | C-H stretch           | Aliphatic ( $\text{CH}_2$ )  |
| 1600 - 1450 (multiple bands)          | C=C stretch           | Aromatic Ring                |
| 1260 - 1000 (strong)                  | C-O stretch           | Primary Alcohol              |
| ~750 (strong)                         | C-H out-of-plane bend | Ortho-disubstituted aromatic |

The broad O-H stretching band is a hallmark of the alcohol functional group, arising from intermolecular hydrogen bonding. The C-O stretching vibration typically appears as a strong band in the fingerprint region. The pattern of C-H out-of-plane bending in the 800-700  $\text{cm}^{-1}$  region is diagnostic of the substitution pattern on the benzene ring, with a strong band around 750  $\text{cm}^{-1}$  being characteristic of ortho-disubstitution.

# Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For 2-iodobenzyl alcohol, the molecular weight is 234.03 g/mol .

## Experimental Protocol: Electron Ionization (EI) Mass Spectrometry


- **Sample Introduction:** A dilute solution of the sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.
- **Ionization:** In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ( $M^{+\bullet}$ ) and various fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

## Predicted Fragmentation Pattern

The mass spectrum of 2-iodobenzyl alcohol is expected to show a molecular ion peak at m/z 234. The fragmentation pattern will be influenced by the presence of the iodine atom and the benzyl alcohol moiety. Based on the fragmentation of similar aromatic alcohols and iodo-compounds, the following key fragments are anticipated.[4][5][6]

| m/z | Proposed Fragment Ion          | Formula                 |
|-----|--------------------------------|-------------------------|
| 234 | Molecular Ion $[M]^{+\bullet}$ | $[C_7H_7IO]^{+\bullet}$ |
| 217 | $[M - OH]^+$                   | $[C_7H_6I]^+$           |
| 107 | $[M - I]^+$                    | $[C_7H_7O]^+$           |
| 79  | $[C_6H_7]^+$                   | $[C_6H_7]^+$            |
| 77  | $[C_6H_5]^+$                   | $[C_6H_5]^+$            |

The loss of a hydroxyl radical ( $\cdot\text{OH}$ ) to form the ion at  $m/z$  217 is a common fragmentation pathway for alcohols. A significant peak at  $m/z$  107, corresponding to the loss of an iodine radical ( $\cdot\text{I}$ ), is also expected due to the relative weakness of the C-I bond. The base peak is likely to be at  $m/z$  79 or 77, corresponding to the tropylium ion or phenyl cation, respectively, which are highly stable carbocations.



[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathways for 2-iodobenzyl alcohol in EI-MS.

## Conclusion

The spectroscopic data of 2-iodobenzyl alcohol provides a detailed and consistent picture of its molecular structure.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy offer unambiguous assignment of the proton and carbon environments, highlighting the electronic effects of the ortho-iodo substituent. Infrared spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that are diagnostic for the benzyl alcohol and iodo-aromatic moieties. This comprehensive spectroscopic guide serves as a valuable resource for

researchers and scientists, enabling confident identification and characterization of 2-iodobenzyl alcohol in various applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation of different functional groups | PPTX [slideshare.net]
- To cite this document: BenchChem. [A Spectroscopic Blueprint of 2-Iodobenzyl Alcohol: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584928#spectroscopic-data-for-2-iodobenzyl-alcohol-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)